molecular formula C12H13N5O4 B12399539 1,N6-Etheno-ara-adenosine

1,N6-Etheno-ara-adenosine

Numéro de catalogue: B12399539
Poids moléculaire: 291.26 g/mol
Clé InChI: LRPBXXZUPUBCAP-ITDQULNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C12H13N5O4

Poids moléculaire

291.26 g/mol

Nom IUPAC

(2R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8?,9-,12-/m1/s1

Clé InChI

LRPBXXZUPUBCAP-ITDQULNMSA-N

SMILES isomérique

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H](C([C@H](O4)CO)O)O

SMILES canonique

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Origine du produit

United States

Description

Contextualization within Modified Nucleoside Chemistry

Modified nucleosides are naturally occurring or synthetic variations of the canonical nucleosides that constitute DNA and RNA. researchgate.net These modifications can involve alterations to the nucleobase or the sugar moiety. researchgate.net 1,N6-etheno-ara-adenosine falls into the category of base-modified nucleosides, where the adenine (B156593) base has been chemically altered. frontiersin.org Specifically, it is an analog of adenosine (B11128), a fundamental component of ATP and a key signaling molecule in various physiological processes. nih.govjacc.org The "ara" designation indicates that the ribose sugar is replaced by arabinose. The defining feature of this compound is the "etheno" bridge, an additional five-membered ring fused to the purine (B94841) structure, which is typically formed by reacting adenosine or its derivatives with reagents like chloroacetaldehyde (B151913). frontiersin.orgmdpi.comresearchgate.net This modification creates a tricyclic structure that is both rigid and fluorescent, properties that are highly advantageous in research settings. mdpi.com

Historical Development and Significance of Etheno-Adenosine Analogs as Research Tools

The era of adenosine research began in 1929, with early studies focusing on its physiological effects. nih.gov The development of synthetic adenosine analogs, including etheno derivatives, gained momentum in the 1960s as researchers sought more stable compounds for therapeutic and research purposes. nih.gov The synthesis of 1,N6-ethenoadenosine (εAdo) from adenosine and chloroacetaldehyde was a pivotal development. frontiersin.orgmdpi.com These etheno-adenosine analogs, including this compound, quickly became popular as fluorescent probes. mdpi.com Their ability to fluoresce allows researchers to monitor the structure and function of nucleic acids and the enzymes that interact with them. mdpi.com Etheno adducts have been instrumental in studying DNA damage and repair, mutagenesis, and the mechanisms of various enzymes involved in purine metabolism. mdpi.comoup.comnih.gov

Structural Basis of the 1,N6-Etheno Modification and its Influence on Nucleoside Properties for Research

The 1,N6-etheno modification involves the formation of a new heterocyclic ring by linking the N1 and N6 positions of the adenine base. This is typically achieved by reacting an adenosine analog with an α-halocarbonyl compound, such as chloroacetaldehyde. frontiersin.org The reaction involves the carbonyl group reacting with the exocyclic amino group of the nucleoside, and the chloromethylene part alkylating the endocyclic nitrogen. frontiersin.org

This structural alteration has several profound effects on the nucleoside's properties:

Fluorescence: The most significant property imparted by the etheno bridge is intense fluorescence. mdpi.comnih.gov This allows for highly sensitive detection in biochemical assays and facilitates studies on enzyme-substrate interactions and nucleic acid dynamics. mdpi.comnih.govjenabioscience.com

Conformational Rigidity: The additional ring system restricts the conformational freedom of the nucleoside. This rigidity can be exploited to probe the spatial constraints of enzyme active sites. mdpi.com

Altered Base Pairing: The modification blocks the Watson-Crick base-pairing face of adenosine, which is a crucial aspect in studies of DNA replication, transcription, and repair.

Chemical Stability: While the etheno modification makes the compounds susceptible to degradation under certain acidic and basic conditions, they are stable enough for use in a variety of biochemical experiments. nih.gov

Key Properties of 1,N6-Etheno Modification
PropertyDescriptionResearch Implication
FluorescenceEmits light upon excitation, a property absent in natural adenosine.Enables use as a highly sensitive probe in enzyme assays and structural studies of nucleic acids. mdpi.com
Tricyclic StructureAn additional five-membered ring is fused to the purine base.Provides conformational rigidity, making it a useful dimensional probe for enzyme active sites. mdpi.com
Blocked Watson-Crick FaceThe modification sterically hinders normal hydrogen bonding.Allows for the study of processes where base pairing is disrupted or where non-canonical interactions occur.

Overview of Research Paradigms Utilizing this compound and Related Derivatives

The unique properties of this compound and its relatives have led to their use in a wide range of research applications:

Enzyme Kinetics and Mechanism: As fluorescent substrates or inhibitors, they are used to study the activity of enzymes like purine-nucleoside phosphorylases, ATPases, and polymerases. mdpi.com The change in fluorescence upon binding to an enzyme provides real-time data on reaction kinetics. mdpi.com

Nucleic Acid Structure and Dynamics: By incorporating these fluorescent analogs into DNA and RNA strands, researchers can investigate the structure and conformational changes of nucleic acids, as well as their interactions with proteins. mdpi.comnih.gov

DNA Damage and Repair: Etheno adducts are formed by exposure to carcinogens like vinyl chloride and can also arise from endogenous processes like lipid peroxidation. oup.comnih.gov Studying how cells recognize and repair these adducts provides insight into the mechanisms of carcinogenesis and cellular defense. oup.com

Drug Design and Development: Some etheno-nucleosides have been investigated as pro-drugs. frontiersin.orgresearchgate.net The etheno group can be designed to be cleaved under specific physiological conditions, releasing a biologically active nucleoside analog. frontiersin.org They also serve as synthons, or building blocks, for the chemical synthesis of other modified nucleosides. researchgate.netfrontiersin.org

Research Applications of Etheno-Adenosine Analogs
Research AreaSpecific ApplicationExample Finding
EnzymologyProbing the active site of purine-nucleoside phosphorylase (PNP).1,N6-etheno-tubercidine acts as an effective inhibitor of E. coli PNP. mdpi.com
Nucleic Acid ChemistrySelective introduction of fluorescent probes into DNA and RNA.Phosphoramidites of etheno-nucleosides allow for quantitative incorporation into oligonucleotides with high coupling efficiency. nih.gov
CarcinogenesisStudying the formation and repair of DNA adducts.Etheno adducts can be generated by endogenous products of lipid peroxidation, linking high-fat diets to increased DNA damage. oup.comnih.gov
Synthetic ChemistryUse as an intermediate in the synthesis of other nucleoside analogs.1,N6-ethenoadenosine can be converted to 2-azaadenosine (B93485) through a series of ring-opening and ring-closure reactions. researchgate.netfrontiersin.org

Spectroscopic Characterization and Applications As Fluorescent Probes

Fundamental Fluorescent Properties of 1,N6-Etheno-ara-adenosine and Related Etheno-Adenosines

The fluorescent characteristics of these compounds arise from the etheno bridge, which connects the N6 nitrogen and the N1 position of the adenine (B156593) base, forming a rigid, planar tricyclic system. biolog.deresearchgate.net While data specific to the ara variant is limited, its fluorescent properties are dictated by this common 1,N6-ethenoadenine core, and thus can be understood through the extensive characterization of related etheno-adenosines like ε-AMP, ε-ADP, and ε-ATP.

1,N6-ethenoadenosine derivatives exhibit absorption (excitation) maxima at wavelengths significantly longer than their parent compounds. medchemexpress.com Their emission occurs in the visible blue region of the spectrum, with a large Stokes shift (the difference between the excitation and emission maxima), which is advantageous for fluorescence-based assays as it minimizes self-quenching and interference from scattered excitation light. researchgate.net

The typical excitation maximum for ethenoadenosine derivatives is around 300 nm, with an emission maximum centered at approximately 415 nm. biolog.demedchemexpress.com A related compound, 1,N6-etheno-2-aza-adenosine, shows a shift in these properties, with an excitation maximum at 358 nm and an emission maximum at 494 nm. nih.govnih.gov

CompoundExcitation Max (λexc)Emission Max (λem)Reference
1,N6-Ethenoadenosine-5'-O-diphosphate (ε-ADP)~300 nm~415 nm biolog.de
1,N6-Ethenoadenosine 5'-monophosphate (ε-AMP)250-300 nm~415 nm medchemexpress.com
1,N6-Etheno-2-aza-adenosine358 nm494 nm nih.govnih.gov

The fluorescence of ethenoadenosine compounds is characterized by a high quantum yield and a long fluorescence lifetime, properties that make them sensitive probes detectable at very low concentrations. nih.gov The quantum yield, which represents the efficiency of the fluorescence process, can be influenced by the molecular environment. For instance, when etheno-AMP is dissolved in ethanol (B145695), its quantum yield drops to about 40% of its value in water, indicating sensitivity to solvent polarity. researchgate.net The long fluorescence lifetime is particularly useful for distinguishing its signal from background autofluorescence in biological samples, which typically have shorter lifetimes. nih.gov

A key feature of etheno-adenosines as fluorescent probes is the sensitivity of their emission to the local environment. Changes in pH, solvent polarity, and binding to macromolecules like proteins can significantly alter their fluorescent properties.

pH Sensitivity : The fluorescence of ethenoadenosine is pH-dependent. For etheno-AMP, fluorescence between pH 1.0 and 9.6 is emitted from the protonated form of the heterocyclic ring system. researchgate.net This indicates that the protonation state of the molecule, which is influenced by the surrounding pH, is a critical determinant of its fluorescent behavior.

Polarity and Binding : The fluorescence is also sensitive to the polarity of the environment. As noted, the quantum yield of etheno-AMP decreases in a less polar solvent like ethanol compared to water. researchgate.net Furthermore, when these probes bind to enzymes, their fluorescence often changes. For example, when 1,N6-ethenoadenosine diphosphate (B83284) (ε-ADP) binds to the active site of myosin subfragment 1, its emission intensity increases by 20%, and the emission maximum undergoes a 7-nm blue shift (a shift to a shorter wavelength). nih.gov This phenomenon is indicative of the probe moving into a more nonpolar, constrained environment within the protein's active site.

Fluorescent Probe Design and Development for Biochemical Systems

The structural similarity of 1,N6-ethenoadenosine derivatives to natural adenosine (B11128) nucleotides allows them to function as effective analogs in biochemical systems. researchgate.netnih.gov They are recognized and processed by many enzymes, making them powerful tools for probing enzyme mechanisms and structures. nih.govresearchgate.net

The design of these probes leverages their key features:

Fluorescence : Their intrinsic fluorescence provides a direct readout that can be monitored to study molecular interactions. researchgate.net

Environmental Sensitivity : The change in fluorescence upon binding to a protein or a change in the local environment allows for the study of binding events and conformational changes. nih.govnih.gov

Biochemical Activity : Their ability to act as substrates or inhibitors for enzymes that utilize adenosine nucleotides makes them functional probes for studying enzyme kinetics and mechanisms. nih.govresearchgate.net

These properties have led to their widespread use as probes in enzymology, allowing researchers to investigate processes that would be difficult to observe with non-fluorescent natural nucleotides. researchgate.netresearchgate.net

Applications in Enzymology and Reaction Monitoring

The unique spectroscopic properties of etheno-adenosines make them highly suitable for real-time monitoring of enzyme-catalyzed reactions.

The ability to monitor changes in fluorescence in real-time provides a continuous assay of enzyme activity. rsc.orgnih.gov This approach offers significant advantages over traditional methods that require stopping the reaction at various time points.

A prominent application is in studying ATPases and kinases. For example, the binding of 1,N6-etheno-2-aza-adenosine triphosphate to heavy meromyosin, a fragment of the motor protein myosin, induces a very large increase in its fluorescence intensity. nih.gov This signal change can be used to directly measure the kinetics of binding and dissociation, providing insights into the mechanism of muscle contraction.

Similarly, the enzymatic hydrolysis of ε-ATP to ε-ADP and inorganic phosphate (B84403) by enzymes like ecto-nucleotidases can be monitored. researchgate.net As the substrate (ε-ATP) is converted to the product (ε-ADP), the local environment of the fluorescent tag may change, or the products can be separated and quantified using techniques like high-pressure liquid chromatography with fluorescence detection (HPLC-FL), allowing for a precise measurement of the reaction rate. researchgate.net This method has been validated by showing that ecto-nucleotidases process etheno-bridged adenine nucleotides similarly to their natural counterparts. researchgate.net

Probing Ligand-Protein Interactions via Fluorescence Changes

The intrinsic fluorescence of this compound and its derivatives, such as 1,N6-ethenoadenosine triphosphate (ε-ATP), makes them powerful tools for investigating ligand-protein interactions. The fluorescence of the etheno group is highly sensitive to its local environment, often exhibiting significant changes in intensity, quantum yield, and emission wavelength upon binding to a protein. These changes serve as a direct signal for monitoring binding events and characterizing the interaction dynamics.

A key mechanism influencing these fluorescence changes is quenching. Both dynamic and static quenching have been observed. For instance, studies on model compounds where an indole (B1671886) group (a substitute for the amino acid tryptophan) is linked to the 1,N6-ethenoadenine moiety have shown that the formation of an intramolecular complex leads to complete quenching of the ε-adenine fluorescence. exlibrisgroup.com This finding predicts that the close proximity of a tryptophan residue in a protein's binding site to the etheno-adenosine moiety of a coenzyme will result in significant fluorescence quenching. exlibrisgroup.com

Conversely, binding to a protein can also lead to a substantial enhancement of fluorescence. This is often attributed to the transfer of the fluorescent probe from the aqueous solvent to a more rigid and nonpolar environment within the protein's binding pocket. For example, the binding of ε-ATP to G-actin results in a significant increase in fluorescence intensity. nih.gov Similarly, the fluorescence emission of 1-N6-etheno-2-aza-ATP is enhanced approximately 8-fold upon binding to bovine cardiac actomyosin-S1. nih.gov Measurement of the fluorescent properties of ε-ADP bound to myosin subfragment 1 (SF1) revealed a 20% increase in emission intensity and a 7-nm blue shift in the emission maximum. nih.gov These fluorescence anisotropy changes are valuable for studying protein binding. jenabioscience.com

Etheno-CompoundInteracting ProteinObserved Fluorescence ChangeReference
1,N6-etheno-9-[3-(indol-3-yl)propyl]adenineN/A (Intramolecular complex with indole)Complete quenching exlibrisgroup.com
ε-ATPG-actinSignificant increase in intensity nih.gov
1-N6-etheno-2-aza-ATPBovine cardiac actomyosin-S1~8-fold enhancement nih.gov
ε-ADPMyosin subfragment 1 (SF1)20% increase in intensity, 7-nm blue shift nih.gov

Studies of ATPases and Nucleotide-Binding Proteins

Etheno-modified analogs of adenosine nucleotides, particularly ε-ATP and ε-ADP, have been extensively used to study the mechanism and kinetics of ATPases and other nucleotide-binding proteins. Their ability to substitute for natural nucleotides in enzymatic reactions, combined with their environmentally sensitive fluorescence, allows for real-time monitoring of nucleotide binding, hydrolysis, and product release.

Myosin, a molecular motor and ATPase, has been a frequent subject of such studies. The binding of 1,N6-etheno-2-aza-adenosine triphosphate, a fluorescent analog of ATP, to heavy meromyosin induces an enormous increase in its fluorescence intensity, enabling the estimation of kinetic parameters. nih.gov Similarly, when ε-ADP is bound or trapped at the active site of myosin subfragment 1, its fluorescent properties are altered. Trapping ε-ADP via thiol cross-linking results in a 24% increase in emission intensity, which was shown to be caused by an increase in the absorbance of the bound nucleotide rather than a change in its quantum yield. nih.gov

Actin is another ATPase where etheno-nucleotides have provided significant insights. The exchange of 1,N6-etheno-ATP with nucleotides bound to G-actin can be readily followed by the increase in fluorescence that occurs upon binding. nih.gov This method has been developed into a tool for studying the steady-state exchange of subunits in F-actin filaments, as the exchange of nucleotides is coupled to the exchange of actin subunits. nih.gov

The fluorescence of these probes is also sensitive to different conformational states of the protein. Studies using quenching of fluorescent nucleotides bound to myosin have been employed to probe the conformation of the active site. jenabioscience.com The kinetics of ε-aza-ATP binding to bovine cardiac actomyosin-S1 and myofibrils have been resolved into distinct phases, providing detailed information about the binding mechanism. nih.gov

Utilization in Nucleic Acid Structure and Dynamics Studies

The incorporation of 1,N6-ethenoadenosine into DNA and RNA oligonucleotides serves as a powerful fluorescent tool for exploring their structure, dynamics, and interactions.

Conformational Analysis of Etheno-Modified DNA and RNA

The etheno modification introduces a bulky, rigid tricyclic system that can significantly influence the local conformation of a nucleic acid duplex. The structural and thermodynamic consequences of this modification provide insights into the flexibility and recognition of DNA and RNA.

Studies on DNA duplexes containing a fluorescent alpha-anomeric 1,N6-ethenodeoxyadenosine (α-εdA) residue have shown that the thermodynamic stability of the duplex is dependent on the opposing base. researchgate.net The duplex with an α-εdA/dG pair is the most stable, while the α-εdA/dC pair is the least stable. researchgate.net Molecular dynamics simulations of the most stable duplex indicated that the α-1,N6-etheno-deoxyadenosine residue can exist in different conformational states, including forming a hydrogen-bonded pair with dG or inducing a severe kink in the duplex. researchgate.net

The conformation of the etheno-modified nucleoside itself can influence its fluorescence. In flavin 1,N6-ethenoadenine dinucleotide (εFAD), the fluorescence of both the etheno-adenine and isoalloxazine moieties is greatly diminished. nih.gov This quenching is attributed to the fact that in neutral aqueous solution, εFAD exists predominantly (around 90%) in an internally complexed or stacked conformation. nih.gov Furthermore, a derivative, 7,8-dihydro-8-oxo-1,N6-ethenoadenine, was designed to block the Watson-Crick face, forcing the nucleobase into an exclusive syn conformation, where it acts as a mimic of thymine (B56734). oup.com

Investigating Protein-Nucleic Acid Interactions

The unique structure and fluorescence of 1,N6-ethenoadenine make it an effective probe for studying how proteins, particularly those involved in DNA repair and replication, recognize and interact with damaged or modified DNA.

Research has identified a human DNA binding protein from extracts of liver, placenta, and cultured cells that specifically binds to a single 1,N6-ethenoadenine (εA) adduct within a DNA fragment. nih.gov This protein shows a strong affinity for εA when paired with thymine (T) or cytosine (C), but very little binding when paired with adenine (A) and no binding when paired with guanine (B1146940) (G). nih.gov This specificity suggests the protein recognizes a particular structural alteration in the DNA caused by the etheno adduct. nih.gov

The presence of 1,N6-ethenoadenosine (1,N6-εrA) as a damaged ribonucleotide within a DNA template has been shown to impact translesion synthesis (TLS) by human DNA polymerase η. nih.gov The polymerase predominantly inserts deoxypurines (dATP and dGTP) opposite the 1,N6-εrA lesion. nih.gov Mass spectral analysis revealed that this process generates extensive frameshifts, which can lead to genomic instability. nih.gov Moreover, the DNA repair enzyme RNase H2 recognizes the 1,N6-εrA lesion but has limited incision activity, potentially leading to the persistence of this detrimental adduct in the genome. nih.gov

Biochemical and Enzymatic Interaction Mechanisms

Interaction with Purine (B94841) Nucleoside Phosphorylases (PNPs)

Purine Nucleoside Phosphorylases (PNPs) are pivotal enzymes that catalyze the reversible phosphorolysis of purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate. ebi.ac.uk The interaction of etheno-adenosine derivatives with PNPs reveals important details about enzyme specificity and reaction mechanisms. PNPs are broadly classified into two types: Type I, typically found in mammals and specific for inosine/guanine (B1146940) nucleosides, and Type II, mainly in prokaryotes, which exhibit a broader substrate specificity. ebi.ac.uk

The tricyclic base, 1,N6-ethenoadenine, serves as an effective substrate for purine-nucleoside phosphorylases, particularly from prokaryotic sources. Studies have demonstrated that 1,N6-ethenoadenine is an excellent substrate for E. coli PNP. nih.gov The enzymatic reaction involves the ribosylation of the ethenoadenine base. nih.gov

Interestingly, the behavior of etheno-adenosine derivatives with mammalian PNPs is more complex. While recombinant mammalian PNPase did not appear to metabolize N6-etheno-adenosine in isolated experiments, studies with intact cells suggest a different scenario. nih.gov In four different cell types, N6-etheno-adenosine was observed to be partially converted to N6-etheno-adenine, and this conversion was blocked by PNPase inhibitors. nih.gov This indicates that certain forms of mammalian PNPase present in a cellular context may indeed metabolize extracellular N6-etheno-adenosine. nih.gov This discrepancy highlights the potential differences in enzyme accessibility or conformation between isolated recombinant enzymes and those functioning within a complex biological system.

The enzymatic synthesis of nucleosides from 1,N6-ethenoadenine using PNPs demonstrates specific regioselectivity. When E. coli PNP or its D204N mutant is used to catalyze the reaction, the primary product formed is the N9-riboside. nih.gov However, a smaller quantity of the N7-riboside is also generated, indicating a strong but not absolute preference for the N9 position of the purine ring. nih.gov

In contrast, calf PNP, a mammalian enzyme, exhibits different regioselectivity. Both the wild-type and a mutated (N243D) form of calf PNP catalyze the synthesis of a different riboside from 1,N6-ethenoadenine, which has been tentatively identified as N6-β-D-ribosyl-1,N6-ethenoadenine. nih.gov This shift in the site of ribosylation underscores the structural differences in the active sites of prokaryotic and mammalian PNPs and their differential recognition of the modified purine base.

Table 1. Regioselectivity of PNPs in the Ribosylation of 1,N6-Ethenoadenine nih.gov
Enzyme SourcePrimary ProductSecondary/Alternative Product(s)
E. coli PNP (Wild Type & D204N Mutant)N9-ribosideN7-riboside (minor)
Calf PNP (Wild Type & N243D Mutant)N6-β-D-ribosyl-1,N6-ethenoadenine (tentative)Not specified

Studies of Ecto-Nucleotidases and Adenosine (B11128) Metabolism Pathways

Extracellular nucleotides like ATP are metabolized on the cell surface by a cascade of enzymes known as ecto-nucleotidases. This process is crucial for regulating purinergic signaling, which influences numerous physiological processes. The main enzymes in this pathway are CD39 (ENTPD1), which hydrolyzes ATP and ADP to AMP, and CD73 (E5NT), which converts AMP to adenosine. nih.govmdpi.com

The N6-etheno-bridge method has proven to be a valid and highly sensitive technique to assess the extracellular metabolism of adenine (B156593) nucleotides. nih.gov Studies confirm that ecto-nucleotidases process 1,N6-etheno-bridged purine nucleotides in a manner similar to their corresponding endogenous substrates. researchgate.net When N6-etheno-ATP is introduced to various cell types, it is rapidly metabolized sequentially to N6-etheno-ADP, N6-etheno-AMP, and finally to N6-etheno-adenosine. nih.gov This pathway has been observed in studies involving tumor-derived extracellular vesicles, where the conversion of etheno-ATP to etheno-adenosine by surface CD39 and CD73 is readily monitored. nih.govnih.gov

The metabolic fate of N6-etheno-adenosine can be further followed. In several cell types, N6-etheno-adenosine is subsequently converted to N6-etheno-adenine, a reaction that can be prevented by PNPase inhibitors. nih.gov This suggests that after being generated by ecto-nucleotidases, extracellular N6-etheno-adenosine can be a substrate for a cell-surface enzyme with PNP-like activity. nih.gov The use of these fluorescent analogs allows for precise tracking of the kinetics of each step in the extracellular adenosine production and metabolism pathway. nih.gov

Evaluation of Etheno-Nucleotides as Substrates for Extracellular Enzyme Systems

The fluorescent properties of 1,N6-etheno-adenine derivatives make them valuable tools for studying the activity of extracellular enzyme systems that metabolize adenine nucleotides. nih.gov Research has validated the use of these compounds by demonstrating that they serve as effective substrates for key ecto-nucleotidases. researchgate.netresearchgate.net The modification, an etheno bridge connecting the N¹ and N⁶ positions of the adenine ring, is located away from the phosphate (B84403) groups where these enzymes act. nih.gov This structural feature allows etheno-nucleotides to be processed with an efficiency similar to their natural, non-derivatized counterparts. researchgate.netresearchgate.net

Studies using recombinant ecto-nucleotidases have shown that the metabolism of N⁶-etheno-ATP and N⁶-etheno-AMP is quantitatively comparable to that of ATP and AMP, respectively. researchgate.net For instance, initial reaction velocities for the enzyme CD39 were similar when incubated with either ADP or N⁶-etheno-ADP. nih.gov Likewise, the enzyme CD73, which converts AMP to adenosine, metabolizes N⁶-etheno-AMP at initial rates that are comparable to those for AMP. nih.gov This confirms that the etheno bridge does not significantly hinder the catalytic activity of these enzymes. nih.gov The primary advantage of using etheno-derivatives is the ability to monitor the enzymatic reactions with high sensitivity and selectivity using fluorescence detection, a significant improvement over standard UV detection methods. nih.gov

EnzymeEtheno-SubstrateProductFinding
CD39/ENTPD1N⁶-etheno-ATPN⁶-etheno-ADPMetabolized with efficiency similar to natural ATP. nih.govresearchgate.net
ENTPD2N⁶-etheno-ATPN⁶-etheno-ADPMetabolized with efficiency similar to natural ATP. researchgate.net
ENTPD3N⁶-etheno-ATPN⁶-etheno-ADPMetabolized with efficiency similar to natural ATP. researchgate.net
ENPP-1N⁶-etheno-ATPN⁶-etheno-AMPMetabolized with efficiency similar to natural ATP. researchgate.net
CD73N⁶-etheno-AMPN⁶-etheno-adenosineMetabolized with efficiency similar to natural AMP. nih.govresearchgate.net

Tracing Adenosine Formation and Degradation in Cellular Models

The use of N⁶-etheno-ATP allows for the precise tracing of the entire extracellular adenosine formation and degradation pathway in various cellular models. researchgate.net When introduced to cell cultures, N⁶-etheno-ATP is sequentially dephosphorylated by cell-surface ecto-nucleotidases. researchgate.net This process leads to the formation of N⁶-etheno-ADP, followed by N⁶-etheno-AMP, and ultimately the accumulation of N⁶-etheno-adenosine in the extracellular medium. nih.gov Studies have shown that in several cell types, this conversion is rapid, with the intermediate products N⁶-etheno-ADP and N⁶-etheno-AMP being processed so quickly that they are only detectable at very low concentrations during early time points. nih.gov

A key finding from these tracing studies is the subsequent metabolism of N⁶-etheno-adenosine. nih.gov It is not significantly taken up by cells, and because the etheno bridge blocks the N⁶ nitrogen, it cannot be deaminated to N⁶-etheno-inosine. researchgate.net Instead, N⁶-etheno-adenosine is converted to N⁶-etheno-adenine. nih.govresearchgate.net This reaction is catalyzed by an enzyme with purine nucleoside phosphorylase (PNPase)-like activity. nih.govresearchgate.net The role of PNPase was confirmed in experiments where the conversion of N⁶-etheno-adenosine to N⁶-etheno-adenine was blocked by a PNPase inhibitor. nih.govresearchgate.net This methodology provides a clear and sensitive way to monitor the complete lifecycle of extracellular adenosine, from its generation from ATP to its ultimate conversion to adenine. nih.gov

Cell TypeN⁶-etheno-ATP Metabolism Half-life (t½)Key Degradation Product of N⁶-etheno-adenosine
Cardiac Fibroblasts0.21 hN⁶-etheno-adenine nih.gov
Coronary Artery Endothelial Cells0.66 hN⁶-etheno-adenine nih.gov
A549 (Lung Carcinoma)0.23 hN⁶-etheno-adenine nih.gov
PC3 (Prostate Cancer)0.43 hN⁶-etheno-adenine nih.gov

Interactions with DNA and RNA Modifying Enzymes (e.g., Polymerases, Methyltransferases)

The presence of 1,N⁶-ethenoadenine derivatives within nucleic acid strands leads to significant interactions with various modifying enzymes, often disrupting their normal function and posing a threat to genomic integrity.

DNA Polymerases: When the ribonucleotide 1,N⁶-ethenoadenosine (1,N⁶-ϵrA) is incorporated into a DNA template, it is highly mutagenic during translesion synthesis (TLS). nih.gov Studies with human DNA polymerase η (hpol η) revealed that the enzyme preferentially inserts deoxypurines (dATP and dGTP) opposite the 1,N⁶-ϵrA lesion. nih.gov This misincorporation, coupled with the generation of extensive frameshift mutations, highlights the genotoxic potential of this adduct. nih.gov Similarly, when the deoxynucleotide form, 1,N⁶-etheno-2'-deoxyadenosine 5'-triphosphate (εdATP), was used as a substrate for Escherichia coli DNA polymerase I, it exhibited ambiguous base-pairing properties. nih.gov While it could inefficiently substitute for dATP, it was also detectably incorporated opposite template guanine and cytosine residues, indicating a clear potential for inducing mutations during DNA replication. nih.gov

RNA Polymerases: The interaction with RNA polymerases has been studied using derivatives of the compound. When a modified version, 7,8-dihydro-8-oxo-1,N⁶-ethenoadenine (oxo-εA), is present in a DNA template strand, it completely halts transcription at the site of the lesion for both SARS-CoV-2 and E. coli RNA polymerases. nih.govresearchgate.net This indicates that the etheno adduct presents a significant physical block to the progression of the transcription machinery. researchgate.net

Other Modifying Enzymes:

RNase H2: This enzyme is responsible for removing stray ribonucleotides from DNA. While RNase H2 can recognize the 1,N⁶-ϵrA lesion in a DNA strand, its incision activity is severely limited. nih.gov This inefficient removal can lead to the persistence of this damaging adduct in the genome. nih.gov

Methyltransferases: The 1,N⁶-etheno bridge structurally alters the adenine base by involving the N⁶ exocyclic amino group. This group is the target for N⁶-adenine methyltransferases, enzymes that play critical roles in epigenetic and post-transcriptional regulation in both DNA and RNA. nih.govnih.gov The presence of the etheno bridge physically blocks access to the N⁶ position, thereby preventing methylation by these enzymes. This represents a significant interaction through steric hindrance, effectively inhibiting a key cellular modification pathway.

Structural Biology and Molecular Modeling Insights

Conformational Analysis of 1,N6-Etheno-ara-adenosine in Solution and in Complexes

The conformation of this compound (εA), particularly when incorporated into DNA or RNA, is crucial for its function and mutagenic potential. The etheno ring alters the typical geometry and electronic properties of the adenine (B156593) base, affecting its interactions with other molecules.

The orientation of the nucleobase relative to the sugar moiety, defined by the glycosidic bond, can be either syn or anti. For standard purine (B94841) nucleosides, the anti conformation is generally favored. nih.gov However, the presence of the 1,N6-etheno group can influence this equilibrium. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for determining the glycosidic torsion angle of etheno-modified nucleosides within DNA duplexes. Studies on the closely related 1,N6-ethenodeoxyadenosine have shown that its conformation is highly dependent on the identity of the opposing base. nih.govnih.gov When paired with a guanine (B1146940) (G), the etheno-adduct predominantly adopts a syn conformation. nih.govnih.gov Conversely, when positioned opposite a thymidine (B127349) (T), NMR studies have established that the etheno-adduct maintains an anti glycosidic torsion angle. medchemexpress.com This conformational flexibility is a key factor in the adduct's ability to cause mutations during DNA replication.

Table 1: Glycosidic Bond Conformation of 1,N6-Ethenodeoxyadenosine (εdA) Opposite Different Bases as Determined by NMR Spectroscopy.
Opposing BasePredominant Conformation of εdAReference
Guanine (G)syn nih.govnih.gov
Thymine (B56734) (T)anti medchemexpress.com

The etheno ring physically blocks the Watson-Crick edge of the adenine base, preventing standard hydrogen bond formation with thymine. researchgate.net This leads to significant deviations in base pairing. The conformational state of the glycosidic bond directly dictates the new hydrogen bonding patterns that can be formed.

When 1,N6-ethenodeoxyadenosine is in the syn conformation (opposite guanine), it utilizes its "Hoogsteen edge" for hydrogen bonding. researchgate.netmdpi.com This results in a stable, albeit mutagenic, Hoogsteen base pair. NMR studies have confirmed the formation of two hydrogen bonds in an εA(syn)·G(anti) alignment. nih.govnih.gov This type of pairing is a significant deviation from the canonical Watson-Crick geometry. nih.govnih.gov

In contrast, when in the anti conformation (opposite thymine), NMR studies have revealed a non-planar, sheared alignment where the bases are not held together by any hydrogen bonds. medchemexpress.comresearchgate.net This lack of stable pairing creates a significant distortion in the DNA helix. The inability of the anti conformation to form hydrogen bonds with any canonical base contributes to its destabilizing effect on DNA duplexes. researchgate.net

X-ray Crystallography and NMR Spectroscopy of Etheno-Modified Biomolecules

Both X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the three-dimensional structures of etheno-modified biomolecules. These techniques provide atomic-level details about the conformational changes induced by the 1,N6-etheno adduct.

X-ray Crystallography provides static, high-resolution snapshots of molecules in their crystalline state. A crystal structure of a DNA dodecamer containing a 1,N6-ethenoadenine paired with guanine revealed a distorted B-form duplex accommodating the non-classical base pair. nih.gov In the context of DNA repair, the crystal structure of human DNA polymerase η in a complex with a DNA template containing 1,N6-ethenodeoxyadenosine showed the adduct in the syn conformation when pairing with an incoming dTTP. nih.gov These crystallographic studies complement the solution-state NMR data, confirming the structural perturbations caused by the etheno adduct.

Computational Approaches to Understand Structure-Function Relationships

Computational chemistry provides powerful tools to complement experimental data, offering insights into the energetics, dynamics, and electronic structure of modified nucleosides that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been applied to study the interactions between 1,N6-ethenoadenine and natural DNA bases. A computational study using DFT (B3LYP/6-31+G*) and higher-level single-point energy calculations (MP2/6-311++G**) explored the hydrogen-bonding strengths between εA and thymine. rsc.org The results indicated that certain conformations of the εA-T pair could exhibit hydrogen-bonding strengths greater than that of a standard Watson-Crick A-T pair. researchgate.netrsc.org For the most stable εA-T complex, the basis set superposition error-corrected hydrogen-bonding strength was calculated to be 14.54 kcal/mol, compared to 13.62 kcal/mol for the A-T pair. rsc.org These theoretical studies help to rationalize the stability of certain mispairs and provide a deeper understanding of the adduct's mutagenic properties at the molecular level. rsc.org Further DFT studies have also been used to investigate the molecular orbital energies of ethenoadenine to understand its electronic behavior and potential for photo-induced redox chemistry. nih.govnih.gov

Table 2: Calculated Hydrogen-Bonding Strengths of Adenine Adduct-Thymine Complexes.
ComplexBSSE-Corrected H-Bonding Strength (kcal/mol) at MP2/6-311++G**//B3LYP/6-31+G*Reference
εA(2)-T(I)14.54 rsc.org
εA(3)-T(II)14.22 rsc.org
Watson-Crick A-T13.62 rsc.org

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions. MD simulations have been employed to investigate DNA duplexes containing 1,N6-ethenoadenine to understand the structural consequences of the lesion. rsc.orgacs.org

These simulations have shown that both εA and a related ethano-adenine (EA) adduct, when placed opposite thymine, adopt an anti orientation and are displaced towards the major groove, forming a non-planar, sheared base pair. rsc.org MD simulations have also been crucial in studying the interaction of etheno-modified DNA with repair enzymes like human alkylpurine-DNA N-glycosylase (APNG). researchgate.netrsc.org Simulations revealed that while the planar εA adduct stacks favorably within the enzyme's active site, the non-planar EA adduct shows weakened stacking interactions, which could explain the observed differences in repair efficiency. researchgate.netrsc.org Furthermore, MD simulations have been used to reveal the molecular details of the flipping dynamics of εA out of the DNA helix, a critical step in base excision repair, showing that the process is thermodynamically favored when the DNA is bound to the repair enzyme.

Investigative Roles in Dna/rna Adduct Research and Repair Mechanisms

Formation of 1,N6-Etheno-Adenosine Adducts in In Vitro and In Vivo Models

The formation of 1,N6-ethenoadenine (εA) adducts in DNA and RNA has been observed in both laboratory settings and living organisms. These adducts arise from the reaction of adenine (B156593) bases with bifunctional electrophiles, which can be generated from both endogenous and exogenous sources.

A primary endogenous source of εA is lipid peroxidation (LPO), a metabolic process that occurs under conditions of oxidative stress. uchicago.edunih.govspandidos-publications.com LPO involves the oxidative degradation of polyunsaturated fatty acids, which generates a variety of reactive aldehydes. oup.com Several of these byproducts are capable of reacting with DNA bases to form etheno adducts.

Key LPO products implicated in εA formation include:

trans-4-hydroxy-2-nonenal (4-HNE) : This α,β-unsaturated aldehyde is a major product of the peroxidation of omega-6 fatty acids. spandidos-publications.com It can react with deoxyadenosine (B7792050) to form exocyclic adducts. spandidos-publications.comacs.org

4-oxo-2-nonenal : Research has shown that this compound, another product of lipid peroxidation, reacts efficiently with deoxyadenosine to form substituted etheno adducts. acs.orgnih.gov Its formation is thought to occur via a homolytic process from lipid hydroperoxides, such as 13-hydroperoxylinoleic acid, particularly in the presence of iron (Fe(II)). acs.orgnih.gov

trans,trans-2,4-decadienal (DDE) : As a significant breakdown product of LPO, DDE has been shown to react with 2'-deoxyadenosine (B1664071) to yield highly fluorescent products, including 1,N6-etheno-2'-deoxyadenosine. epa.gov

The presence of these adducts has been confirmed in the DNA of human and untreated rodent tissues, indicating that their formation is a continuous process resulting from normal metabolism and oxidative stress. researchgate.netoup.com

Exposure to certain environmental carcinogens and chemical agents can also lead to the formation of εA adducts. A well-studied example is vinyl chloride, a known human carcinogen used in the production of polyvinyl chloride (PVC). aacrjournals.orgnih.gov

The metabolic activation of vinyl chloride produces reactive intermediates that are responsible for its genotoxicity:

Chloroethylene oxide : This is a primary, highly reactive metabolite of vinyl chloride.

Chloroacetaldehyde (B151913) (CAA) : Chloroethylene oxide can rearrange to form chloroacetaldehyde. nih.govnih.gov

Both chloroethylene oxide and chloroacetaldehyde are bifunctional agents that can react with adenine in DNA and RNA to form the 1,N6-ethenoadenine adduct. uchicago.edunih.govnih.gov The reaction occurs readily, particularly in single-stranded DNA or regions of DNA that are temporarily unwound. nih.gov Etheno adducts have been identified in the livers of rats treated with vinyl chloride, establishing a direct link between exposure to this carcinogen and the formation of these specific DNA lesions. nih.gov

Mutagenic Properties and Miscoding Potential in DNA Replication

The 1,N6-ethenoadenine adduct is highly mutagenic because the etheno ring formation blocks the Watson-Crick hydrogen bonding face of the adenine base. uchicago.edunih.gov This disruption forces DNA polymerases to guess which nucleotide to insert opposite the lesion during replication, a process known as translesion synthesis (TLS). This often leads to the incorporation of an incorrect base, resulting in a mutation.

Studies in various cellular systems have characterized the specific types of mutations induced by εA:

In human cells, εA is highly mutagenic, inducing A→T, A→G, and A→C base substitutions. aacrjournals.orgnih.govstonybrookmedicine.edu

The predominant mutations observed in some mammalian cell systems are A→G transitions. nih.govnih.govacs.org The efficient induction of A→T transversions is also noted, which corresponds to mutations seen in tumors associated with vinyl chloride exposure. aacrjournals.orgnih.gov

Interestingly, εA is only weakly mutagenic in Escherichia coli, where error-free bypass seems to be the more common outcome. nih.govaacrjournals.orgnih.gov

The miscoding potential of εA highlights the threat it poses to genomic stability. The accumulation of mutations resulting from these adducts can contribute to the genetic alterations that underlie aging and the development of cancer. uchicago.edunih.govspandidos-publications.com

Table 1: Mutagenic Properties of 1,N6-Ethenoadenine (εA)
Organism/Cell TypeMutation FrequencyPredominant Mutation TypesReference
Human Cells (general)HighA→T, A→G, A→C aacrjournals.orgnih.gov
Simian Kidney Cells (COS7)~70%εA→dG (63%), εA→T (6%) nih.govacs.org
Escherichia coliLow (<0.27%)Predominantly non-mutagenic bypass nih.govaacrjournals.org

Enzymatic Repair of Etheno-DNA Adducts

To counteract the mutagenic threat posed by lesions like 1,N6-ethenoadenine, cells have developed multiple DNA repair pathways. The two primary mechanisms for removing εA are base excision repair (BER) and direct reversal repair (DRR). researchgate.netnih.gov

The main pathway for the removal of εA in many organisms is base excision repair (BER). researchgate.net This multi-step process is initiated by a class of enzymes called DNA glycosylases.

Alkyladenine DNA glycosylase (AAG) : In humans, AAG (also known as N-methylpurine DNA glycosylase or MPG) is the primary enzyme that recognizes and excises the εA lesion. nih.govaacrjournals.orgnih.gov

Mechanism : AAG works by flipping the damaged nucleotide out of the DNA helix and into its active site. aacrjournals.org It then cleaves the N-glycosidic bond that links the etheno-adenine base to the deoxyribose sugar backbone. researchgate.netmonarchinitiative.org This action removes the damaged base, leaving behind an apurinic/apyrimidinic (AP) site. researchgate.net

Downstream Processing : The resulting AP site is then processed by other enzymes in the BER pathway (such as AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct nucleotide and complete the repair. nih.gov

The Escherichia coli homolog, AlkA, also efficiently recognizes and excises εA, demonstrating the conserved nature of this repair pathway. acs.org

In addition to BER, cells can repair εA through a more direct, single-enzyme mechanism known as direct reversal repair (DRR). nih.govnovusbio.com This pathway is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govnih.gov

AlkB Family Enzymes : E. coli AlkB and its human homologs, ALKBH2 and ALKBH3, have been shown to directly repair 1,N6-ethenoadenine. uchicago.edunih.govnih.gov

Mechanism : These enzymes catalyze an oxidative reaction that removes the etheno group from the adenine base. uchicago.edunih.gov The proposed mechanism involves the oxidation of the exocyclic double bond, which leads to the formation of an unstable intermediate that decomposes, releasing glyoxal (B1671930) and restoring the original adenine base. nih.gov This process directly reverses the damage without excising the base or breaking the DNA backbone. novusbio.com

The existence of both BER and DRR pathways for repairing εA suggests the critical importance of removing this lesion to maintain genomic integrity. nih.govresearchgate.net These pathways may play complementary roles, with their relative contributions potentially varying depending on the cellular context, DNA sequence, and chromatin structure. researchgate.netnih.govuri.edu

Table 2: Key Enzymes in the Repair of 1,N6-Ethenoadenine (εA)
Repair PathwayKey Enzyme(s)OrganismMechanism of ActionReference
Base Excision Repair (BER)Alkyladenine DNA glycosylase (AAG/MPG)HumanRecognizes and excises εA by cleaving the N-glycosidic bond. nih.govaacrjournals.org
AlkAE. coliRecognizes and excises εA by cleaving the N-glycosidic bond. acs.org
Direct Reversal Repair (DRR)AlkBE. coliOxidatively removes the etheno group, converting εA back to adenine. uchicago.edunih.gov
ALKBH2, ALKBH3HumanOxidatively removes the etheno group, converting εA back to adenine. uchicago.edunih.govnih.gov

Applications in DNA Damage Response Pathway Elucidation

The study of specific DNA adducts, such as 1,N6-etheno-ara-adenosine, provides a powerful tool for dissecting the intricate network of the DNA Damage Response (DDR). By introducing a defined lesion into the DNA, researchers can meticulously observe and analyze the cellular machinery's response, from initial recognition to the coordination of repair and cell cycle signaling. The presence of 1,N6-ethenoadenine (εA) adducts in DNA is a significant source of genomic instability, and its processing by the cell has been instrumental in clarifying the roles and interplay of various DDR pathways.

A primary application of εA in DDR research is in the study of replication stress. When a DNA polymerase encounters a bulky adduct like εA, the replication fork is likely to stall. This stalling is a critical event that triggers the activation of the DDR signaling cascade. The presence of εA has been shown to strongly block DNA synthesis, providing a model system to investigate the mechanisms that cells employ to overcome such obstacles.

Furthermore, the mutagenic potential of εA makes it a valuable substrate for investigating translesion synthesis (TLS), a branch of the DDR that allows the replication machinery to bypass DNA lesions. Studies have shown that the presence of 1,N6-ethenoadenosine in a DNA template can lead to frameshift mutations during TLS mediated by specific DNA polymerases, such as human DNA polymerase η. nih.govnih.govnih.gov The analysis of the types and frequencies of mutations induced by this adduct helps to characterize the fidelity and substrate specificity of different TLS polymerases, thereby elucidating their role in both damage tolerance and mutagenesis.

The repair of εA is a key aspect of the DDR, and this adduct has been instrumental in delineating the contributions of different repair pathways. Both base excision repair (BER) and direct reversal repair (DRR) are known to act on εA. researchgate.net The use of DNA substrates containing a site-specific εA lesion has allowed for the detailed biochemical characterization of the enzymes involved. For instance, N-methyl purine (B94841) DNA-glycosylase (MPG) has been identified as a key enzyme in the BER pathway that recognizes and excises εA. nih.gov Similarly, the AlkB family of enzymes are known to repair εA through direct reversal. The varying efficiencies of these repair pathways and their coordination are active areas of investigation, with εA serving as a critical research tool.

The cellular context of DNA repair is also a crucial area of investigation where εA has been applied. For example, studies have examined the efficiency of εA repair in different phases of the cell cycle, revealing that its repair is predominant in the G0/G1 phase. nih.gov This suggests a mechanism to prevent the fixation of mutations before the onset of DNA replication in the S phase.

Below are data tables summarizing key research findings related to the role of 1,N6-ethenoadenine in DNA damage and repair studies.

Table 1: Mutagenic Properties of 1,N6-Ethenoadenosine during Translesion Synthesis

DNA PolymeraseOutcome of TLSPredominant InsertionsReference
Human Polymerase ηFrameshift mutationsdATP and dGTP nih.govnih.gov

Table 2: Enzymes Involved in the Repair of 1,N6-Ethenoadenine

Repair PathwayKey Enzyme(s)FunctionReference
Base Excision Repair (BER)N-methyl purine DNA-glycosylase (MPG)Recognizes and removes the εA base nih.gov
Direct Reversal Repair (DRR)AlkB family enzymesDirectly reverses the etheno modification researchgate.net
Ribonucleotide Excision RepairRNase H2Recognizes εA but has limited incision activity nih.govnih.gov

Table 3: Cellular Processing of 1,N6-Ethenoadenine

Cellular ProcessObservationImplicationReference
DNA SynthesisStrong blockage of DNA synthesisTriggers replication stress and DDR nih.gov
Cell CycleRepair is predominant in G0/G1 phasePrevents mutagenesis before DNA replication nih.gov

Advanced Analytical Methodologies for 1,n6 Etheno Ara Adenosine Detection

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a cornerstone technique for the quantification of 1,N6-etheno-ara-adenosine. This method leverages the inherent fluorescence of the etheno moiety, providing high sensitivity and selectivity. The process often involves a derivatization step to convert target analytes into their fluorescent 1,N6-etheno forms, followed by chromatographic separation and detection. nih.govresearchgate.net

The quantitative analysis of adenosine (B11128) and related compounds by HPLC-fluorescence often begins with their conversion into highly fluorescent 1,N6-etheno derivatives. This is typically achieved by reacting the adenine-containing molecule with a derivatizing agent such as chloroacetaldehyde (B151913) (CAA). nih.gov The efficiency of this reaction is paramount for accurate quantification, necessitating the optimization of several key parameters.

The reaction involves forming an etheno bridge between the N-1 and N6 positions of the adenine (B156593) ring. nih.gov Key conditions that are optimized include pH, temperature, reaction time, and reagent concentration.

pH: The derivatization reaction is highly pH-dependent. Studies have shown that maintaining a pH of approximately 4.5 is optimal for the selective formation of etheno-adenine compounds. nih.gov This is typically achieved using an acetate (B1210297) buffer. nih.govresearchgate.net

Temperature and Time: The reaction is generally performed at elevated temperatures to ensure a reasonable reaction rate. Optimal conditions have been reported as incubation at 60°C for 60 minutes or 80°C for 2.5 hours. nih.govresearchgate.net These parameters are carefully balanced to maximize the derivatization yield while minimizing potential degradation of the nucleotides. nih.gov

Reagent Concentration: The concentration of the derivatizing agent and the adenosine compound must be optimized to drive the reaction toward completion. For instance, in a method to determine chloroacetaldehyde, its derivatization with adenosine was optimized with respect to adenosine concentration. researchgate.net

Under optimized conditions, a derivatization yield of 94.1% for 1,N6-ethenoadenosine can be achieved. nih.gov Further selectivity in the HPLC method is obtained by using specific excitation and emission wavelengths (e.g., 280 nm excitation and 410 nm emission) that are characteristic of the etheno-adenine derivatives. nih.gov

Table 1: Optimization of Derivatization Parameters

Parameter Optimal Condition Rationale Source(s)
pH 4.5 Ensures selectivity for etheno-adenine formation. nih.gov
Temperature 60-80°C Balances reaction rate with analyte stability. nih.govresearchgate.net
Incubation Time 60-150 minutes Allows for maximum conversion to the etheno derivative. nih.govresearchgate.net
Excitation λ 280 nm Specific for etheno-adenine compounds. nih.gov

| Emission λ | 410 nm | Specific for etheno-adenine compounds. | nih.gov |

Validation is a critical step to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. For HPLC-fluorescence methods targeting this compound, validation encompasses several key performance characteristics, including sensitivity, precision, and reproducibility. nih.gov

Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For etheno-adenine nucleotides, methods have demonstrated an LOD of approximately 0.08 pmol and an LOQ of 0.16 pmol. nih.gov Another study reported a detection limit of 1 pmol for N6-etheno-purines injected on the column. researchgate.net

Linearity: The method's response should be linear over a defined concentration range. Calibration curves for etheno-adenosine and related nucleotides have shown excellent linearity, with correlation coefficients (r²) often exceeding 0.99. nih.govnih.gov For example, linearity has been established in ranges such as 0.16–10.4 pmol for adenosine. nih.gov

Precision: Precision measures the closeness of agreement between independent test results. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate reproducibility). For the analysis of etheno-adenine nucleotides, the intra-day variability was found to be less than 5.1%, and the inter-day variability was less than 3.4%. nih.gov Other methods have reported precision with coefficients of variation (CV%) below 5.3% and <2%. researchgate.netzju.edu.cn

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies in the sample matrix. For related adenosine compounds, mean extraction recoveries have been reported in the range of 91.6% to 98.3%. zju.edu.cn

Table 2: HPLC-Fluorescence Method Validation Parameters

Parameter Typical Value Description Source(s)
Limit of Detection (LOD) ~0.08 pmol The lowest amount of analyte that can be reliably detected. nih.gov
Limit of Quantification (LOQ) ~0.16 pmol The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov
Linearity (r²) >0.999 The degree to which the calibration curve fits a linear model. nih.gov
Intra-day Precision (CV%) < 5.1% The variation of measurements within the same day. nih.gov
Inter-day Precision (CV%) < 3.4% The variation of measurements across different days. nih.gov

| Accuracy (Recovery %) | 91.6% - 98.3% | The percentage of the true amount of analyte that is measured. | zju.edu.cn |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the identification and quantification of this compound and related adducts. researchgate.net Its high sensitivity and specificity allow for the unambiguous identification of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net

LC-MS/MS methods are frequently employed, offering enhanced selectivity through techniques like multiple reaction monitoring (MRM). nih.gov In a typical workflow, the sample is first subjected to chromatographic separation via LC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized—commonly by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov The mass analyzer then separates the ions based on their m/z ratio. For quantification, stable isotope-labeled internal standards are often used to ensure high accuracy and precision. nih.gov

A method using column-switching LC/APCI-MS/MS achieved a limit of detection of approximately 0.7 pM for 1,N6-etheno-2'-deoxyadenosine in urine. nih.gov Another highly specific analytical method for 1,N6-ethenoadenine combined immunoaffinity extraction with LC/ESI-MS, yielding a detection limit of 270 fmol per sample with a signal-to-noise ratio of 3:1. nih.gov The accuracy of this quantitation was determined to be 107 ± 6%. nih.gov These examples underscore the exceptional sensitivity and accuracy that MS-based methods bring to the analysis of etheno adducts. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) and Other Spectroscopic Techniques

Beyond chromatography and mass spectrometry, advanced spectroscopic techniques offer alternative and complementary approaches for the detection of this compound. Among these, Surface-Enhanced Raman Spectroscopy (SERS) is particularly promising due to its potential for ultra-high sensitivity. mdpi.com

SERS is a technique that enhances Raman scattering by molecules adsorbed onto rough metal surfaces, such as silver or gold nanoparticles. nih.gov This enhancement can be massive, allowing for the detection of even single molecules. mdpi.com The resulting SERS spectrum provides a unique vibrational fingerprint of the molecule, enabling its identification. The application of SERS to the analysis of etheno adducts of adenine has been demonstrated, highlighting its utility for this class of compounds. scilit.com The technique is advantageous due to its high sensitivity, with signal enhancements of 10⁵ to 10⁹-fold, and its ability to analyze samples in aqueous environments, which is highly relevant for biological studies. mdpi.commdpi.com

Other spectroscopic methods, such as UV absorption and fluorescence spectroscopy, are also used to characterize this compound and its analogs. nih.gov The inherent fluorescence of the etheno ring system is the basis for the HPLC-fluorescence detection methods described earlier and can also be harnessed in other fluorescence-based sensing platforms. nih.govrsc.org

Future Research Directions and Emerging Applications of 1,n6 Etheno Ara Adenosine

Development of Novel Etheno-Adenosine Analogues with Tunable Properties

The development of novel analogues of 1,N6-etheno-ara-adenosine with finely-tuned chemical and physical properties represents a significant frontier in medicinal chemistry and molecular biology. The core etheno-adenosine scaffold provides a fluorescent platform that can be systematically modified to enhance its utility. nih.gov Future research will likely focus on substitutions at various positions of the purine (B94841) ring and the arabinose sugar moiety to modulate key characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups could alter the fluorescence quantum yield, shift the excitation and emission maxima, and enhance photostability. Such modifications would enable the rational design of probes for specific biological environments and multiplexing applications. Furthermore, altering the lipophilicity of the molecule could improve cell permeability, a crucial factor for in vivo studies. The synthesis of photosensitive analogues, such as azido-derivatives, could allow for photo-crosslinking studies to identify binding partners within the cellular milieu. nih.gov

Table 1: Potential Modifications of this compound and their Desired Outcomes

Modification SitePotential SubstituentDesired Property to TunePotential Application
Purine RingHalogens, Alkyl groupsFluorescence Spectra, Quantum YieldMultiplexed Imaging
Arabinose SugarFluorine, Azido groupsMetabolic Stability, PhotoreactivityIn vivo tracking, Target ID
Phosphate (B84403) MoietyPhosphorothioatesNuclease ResistanceTherapeutic Development

Expanded Applications in Live-Cell Imaging and Biosensing

The intrinsic fluorescence of the 1,N6-etheno modification is a key feature that positions these compounds as powerful tools for live-cell imaging and biosensing. While much of the existing work has focused on ethenoadenosine, the unique structural properties of the arabinose sugar in this compound may confer distinct biological activities and specificities, making it a candidate for novel imaging probes.

Future applications could involve the incorporation of this compound into nucleic acid probes to visualize dynamic processes such as DNA replication, transcription, and repair in real-time within living cells. Its environment-sensitive fluorescence could be exploited to report on changes in local nucleic acid conformation or binding events.

In the realm of biosensing, this compound could be a core component in the design of fluorescent biosensors for specific enzymes, metal ions, or other small molecules. For example, a biosensor could be engineered where the fluorescence of the etheno-ara-adenosine moiety is quenched or enhanced upon binding to a target analyte.

Integration with Advanced Structural Biology Techniques (e.g., Cryo-EM for etheno-modified complexes)

The integration of etheno-modified nucleosides with cutting-edge structural biology techniques like cryogenic electron microscopy (Cryo-EM) holds the promise of providing unprecedented insights into the architecture of macromolecular complexes. While Cryo-EM has revolutionized the study of large protein and nucleic acid assemblies, the incorporation of modified nucleotides like this compound could serve as a valuable spectroscopic handle to aid in structure determination and functional annotation.

For example, the fluorescent properties of an etheno-ara-adenosine incorporated into a large ribonucleoprotein (RNP) complex could be used to confirm its location within the Cryo-EM density map. Furthermore, fluorescence resonance energy transfer (FRET) studies, using the etheno-ara-adenosine as a donor or acceptor, could provide distance constraints to guide the modeling of flexible or dynamic regions of the complex that are not well-resolved by Cryo-EM alone. Recent advances in Cryo-EM have enabled the structural determination of complexes with modified nucleosides, paving the way for similar studies with this compound. nih.gov

Theoretical and Computational Predictions for Etheno-Nucleoside Interactions

Computational and theoretical chemistry offer powerful tools to predict and rationalize the behavior of modified nucleosides like this compound within biological systems. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide detailed information about the conformational preferences, hydrogen bonding patterns, and electronic properties of this analogue when incorporated into DNA or RNA.

These computational approaches can be used to predict how the etheno modification and the arabinose sugar affect the local and global structure of nucleic acid duplexes, as well as their interactions with proteins. For example, simulations could predict whether the presence of this compound stabilizes or destabilizes a particular nucleic acid structure, or how it alters the binding affinity of a specific protein. Such theoretical insights are invaluable for guiding the design of experiments and for interpreting experimental data at a molecular level.

Investigative Tools for RNA Epigenetics and Non-Coding RNA Function

The field of RNA epigenetics, or "epitranscriptomics," is a rapidly expanding area of research focused on the role of chemical modifications in regulating RNA function. While N6-methyladenosine (m6A) is the most well-studied RNA modification, the unique properties of this compound make it a potential tool for investigating the broader landscape of RNA modifications and the function of non-coding RNAs (ncRNAs). nih.govnih.govnih.gov

Future research could explore the use of this compound as a fluorescent mimic of natural RNA modifications. Its incorporation into synthetic RNA substrates could be used to probe the binding and activity of "reader," "writer," and "eraser" proteins that recognize and process modified RNA. Furthermore, the introduction of this compound into specific non-coding RNAs could help to elucidate their complex three-dimensional structures and their interactions with other molecules, shedding light on their diverse regulatory roles in the cell.

Q & A

Q. What steps ensure compliance with ethical standards when studying 1,N⁶-Etheno-ara-adenosine in animal models?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional animal care committee approval, and include sham controls to isolate compound-specific effects. Pre-register study protocols on platforms like Open Science Framework to mitigate bias .

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